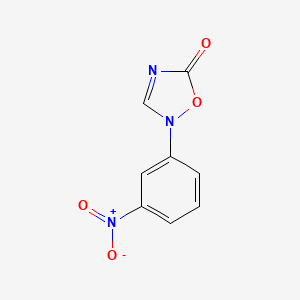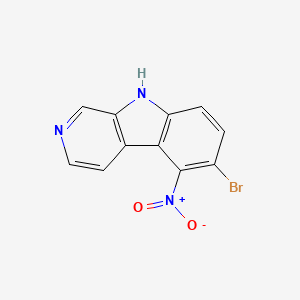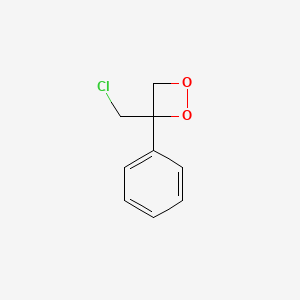
3,3-Dicyclopropyl-1,2-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyclopropyl-1,2-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms. This particular compound is characterized by the presence of two cyclopropyl groups attached to the dioxolane ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dicyclopropyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes, including this compound, often involve the cyclization of glycols with aldehydes or ketones. Catalysts such as bromides or iodides of alkali or alkaline earth metals are commonly used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dicyclopropyl-1,2-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃)
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
3,3-Dicyclopropyl-1,2-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 3,3-dicyclopropyl-1,2-dioxolane exerts its effects involves its interaction with molecular targets and pathways. As a dioxolane, it can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without cyclopropyl groups, commonly used as a solvent and co-monomer in polyacetals.
1,2-Dioxolane: An isomer of 1,3-dioxolane, known for its peroxide structure and different reactivity.
1,3-Dioxane: A six-membered ring analog of dioxolane, used in similar applications but with different chemical properties.
Uniqueness
3,3-Dicyclopropyl-1,2-dioxolane is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic effects on the molecule. These effects influence its reactivity and make it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
136847-59-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3,3-dicyclopropyldioxolane |
InChI |
InChI=1S/C9H14O2/c1-2-7(1)9(8-3-4-8)5-6-10-11-9/h7-8H,1-6H2 |
Clé InChI |
JCONSWKBGJZOJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CCOO2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


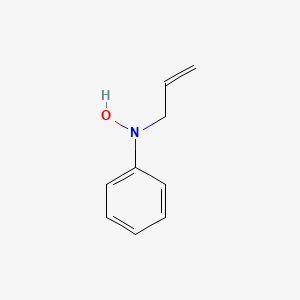
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
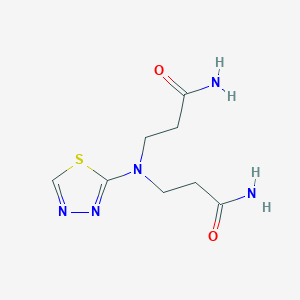
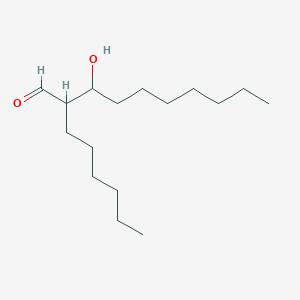
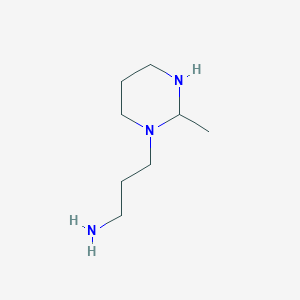
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

